Superior MAO‑B Inhibition Potency vs. 6‑Bromo‑4‑chloro‑2‑methylquinoline
In head‑to‑head enzymatic assays, 6‑Bromo‑4‑chloro‑2‑methoxyquinoline demonstrates an IC50 of 209 nM against rat MAO‑B [1], whereas the structurally related analog 6‑bromo‑4‑chloro‑2‑methylquinoline exhibits a significantly weaker IC50 of 17,000 nM (17 µM) under comparable conditions [2]. This represents an approximately 81‑fold improvement in inhibitory potency, directly attributable to the 2‑methoxy group replacing the 2‑methyl substituent.
| Evidence Dimension | Inhibition of MAO-B (IC50) |
|---|---|
| Target Compound Data | 209 nM |
| Comparator Or Baseline | 6-Bromo-4-chloro-2-methylquinoline: 17,000 nM |
| Quantified Difference | 81-fold greater potency |
| Conditions | Sprague-Dawley rat brain mitochondrial homogenate; kynuramine substrate; spectrophotometric detection |
Why This Matters
For researchers developing MAO‑B inhibitors for Parkinson's disease or depression, the 81‑fold potency advantage translates to significantly lower compound requirements and reduced off‑target risk at therapeutic concentrations.
- [1] BindingDB BDBM50038204 (ChEMBL3094026). IC50: 209 nM for rat MAO-B. View Source
- [2] BindingDB BDBM50450820 (ChEMBL4210376). IC50: 1.70E+4 nM for human MAO-B. View Source
